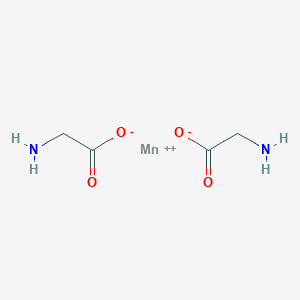
3,5-Dichloro-2,6-difluoropyridin-4-amine
概要
説明
Synthesis Analysis The synthesis of 3,5-dichloro-2,6-difluoropyridin-4-amine involves using pentachloropyridine as the raw material. Anhydrous fluorination reaction conditions and a temperature range of 100–158℃ lead to a yield over 80% for the intermediate 3,5-dichloro-2,4,6-trifluoropyridine, with a total product yield of 70.4%. This process benefits from simple operation, mild reaction conditions, and low cost, making it highly applicable (Li Sheng-song, 2010).
Molecular Structure Analysis While direct analysis of the molecular structure of 3,5-dichloro-2,6-difluoropyridin-4-amine from the search results is limited, related research on molecular structure characterization, such as the study on 4-amino-2, 6-bis(5-amino-1H-tetrazol)-3, 5-dinitropyridine (ABDP), provides insights into molecular structure analysis techniques using NMR, MS, and elemental analysis (Jiufu Zhou et al., 2017).
Chemical Reactions and Properties The compound's reactivity has been explored through parallel synthesis, showing adaptability to various amines and facilitating the creation of both symmetrical and unsymmetrical derivatives. This method is mild and suited for combinatorial purposes, highlighting the compound's versatile chemical properties (M. Menichincheri et al., 2003).
Physical Properties Analysis The detailed physical properties of 3,5-dichloro-2,6-difluoropyridin-4-amine are not directly outlined in the search results. However, general methodologies for studying the thermal properties of related compounds can provide a framework for understanding its physical characteristics. For instance, ABDP's thermal decomposition and related energetic material properties offer a parallel for assessing physical stability and behavior under thermal conditions (Jiufu Zhou et al., 2017).
Chemical Properties Analysis The compound's chemical properties, including reactivity and potential for creating diverse derivatives, are highlighted by its utility in synthesis reactions. The ability to undergo nucleophilic substitution and the generation of various functionalized pyridines indicate its significant chemical versatility and utility in further synthetic applications (M. Menichincheri et al., 2003).
科学的研究の応用
Synthesis of Polyazamacrocycles : Palladium-catalyzed amination of 3,5-dihalopyridines with linear polyamines can lead to the formation of new pyridine-containing macrocycles with potential applications in synthesizing larger cavity macrocycles (Averin et al., 2005).
Drug Discovery : Sequential nucleophilic substitution reactions of pyridazines can yield various polyfunctional pyridazinone systems, which might be useful in the field of drug discovery (Pattison et al., 2009).
Improved Synthetic Technology : An optimized synthesis process for 3,5-dichloro-2,6-difluoropyridin-4-amine offers simple operation, low investment, and high application prospects, especially in the production of intermediates (Li Sheng-song, 2010).
Amination Reactions : The compound can undergo amination reactions to produce various substituted compounds, which can have different applications based on the specific substitutions made (Woźniak et al., 1993).
Synthesis of Fluoroisomers : Reacting with xenon difluoride, compounds like 3,5-Dichloro-2,6-difluoropyridin-4-amine can produce fluoroisomers, which are important in various chemical and pharmaceutical applications (Anand & Filler, 1976).
Impurity Studies : Understanding and synthesizing impurities introduced by compounds like 3,5-Dichloro-2,6-difluoropyridin-4-amine in pharmaceuticals can be crucial for quality control and safety in drug production (Li Xing-yu, 2015).
Safety And Hazards
3,5-Dichloro-2,6-difluoropyridin-4-amine is harmful. It has hazard statements H302, H312, and H4113. Precautionary measures include P264, P270, P273, P280, P302+P352, P322, P330, P363, P391, and P5013.
将来の方向性
3,5-Dichloro-2,6-difluoropyridin-4-amine is an intermediate in the synthesis of many chemical compounds, such as Fluroxypyr Ethyl Ester, and Fluroxypyr1. As such, it is expected to continue to play a significant role in the synthesis of these and potentially other compounds in the future.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
特性
IUPAC Name |
3,5-dichloro-2,6-difluoropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2F2N2/c6-1-3(10)2(7)5(9)11-4(1)8/h(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGINUFBBRTGBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062665 | |
| Record name | 4-Pyridinamine, 3,5-dichloro-2,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2,6-difluoropyridin-4-amine | |
CAS RN |
2840-00-8 | |
| Record name | 3,5-Dichloro-2,6-difluoro-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2840-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinamine, 3,5-dichloro-2,6-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridinamine, 3,5-dichloro-2,6-difluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyridinamine, 3,5-dichloro-2,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-2,6-difluoropyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B42823.png)



